3-Chloro-5-fluoro-3'-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and pyrrolidinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Scientific Research Applications
3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone is not specified in the search results. Its use in scientific investigations suggests it may have multiple mechanisms of action depending on the context.
Safety and Hazards
Preparation Methods
The synthesis of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their respective halogenating agents.
Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:
3-Chloro-5-fluoro-3’-aminomethyl benzophenone: Similar structure but with an aminomethyl group instead of a pyrrolidinomethyl group.
3-Chloro-5-fluoro-3’-methyl benzophenone: Similar structure but with a methyl group instead of a pyrrolidinomethyl group.
3-Chloro-5-fluoro-3’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a pyrrolidinomethyl group.
The uniqueness of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPWZJCYRYSRIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643215 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-72-4 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.